molecular formula C21H16N4O2S B270104 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

Cat. No. B270104
M. Wt: 388.4 g/mol
InChI Key: URGVCMSMBJNMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone, also known as TAK-063, is a novel small molecule compound that has been developed as a potential treatment for schizophrenia. It belongs to the class of drugs known as selective phosphodiesterase 10A (PDE10A) inhibitors, which are believed to modulate the activity of dopamine and cAMP signaling pathways in the brain.

Mechanism of Action

The mechanism of action of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is not fully understood, but it is believed to act as a selective inhibitor of PDE10A, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting PDE10A, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is thought to enhance the activity of dopamine and cAMP signaling pathways, which are known to play a role in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to increase the levels of cAMP and cGMP in the striatum and cortex of rats, which suggests that it is able to effectively inhibit PDE10A in vivo. In addition, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to increase the release of dopamine in the prefrontal cortex and striatum of rats, which is consistent with its proposed mechanism of action.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is that it is a highly selective inhibitor of PDE10A, with minimal off-target effects. This makes it a useful tool for studying the role of PDE10A in various physiological and pathological processes. However, one limitation of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone. One area of interest is the potential therapeutic applications of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone beyond schizophrenia, such as in the treatment of depression and anxiety disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors that may have improved efficacy and tolerability. Finally, further research is needed to better understand the mechanism of action of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone and its effects on various signaling pathways in the brain.

Synthesis Methods

The synthesis of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone involves several steps, starting with the reaction of 4-phenoxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioester intermediate. This intermediate is then reacted with 2-bromoethyl ethyl ketone in the presence of a base to yield the final product, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone. The overall yield of this process is approximately 20%, and the purity of the product is typically greater than 98%.

Scientific Research Applications

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been extensively studied in preclinical models of schizophrenia, and has shown promising results in improving cognitive and negative symptoms associated with the disease. In addition, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have broader therapeutic potential beyond schizophrenia. Several clinical trials have been conducted to evaluate the safety and efficacy of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone in humans, with mixed results.

properties

Product Name

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

1-(4-phenoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C21H16N4O2S/c26-20(15-28-21-22-23-24-25(21)17-7-3-1-4-8-17)16-11-13-19(14-12-16)27-18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

URGVCMSMBJNMIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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